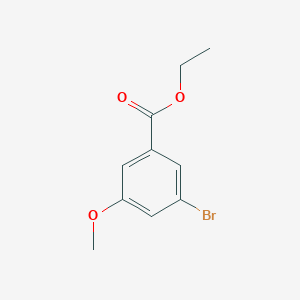

Ethyl 3-bromo-5-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-bromo-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10(12)7-4-8(11)6-9(5-7)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCQREFAFYAXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Bromo 5 Methoxybenzoate

Reaction Conditions and Optimization

The successful synthesis of Ethyl 3-bromo-5-methoxybenzoate hinges on the careful control and optimization of reaction conditions. Key parameters include the choice of catalyst systems, reagents, temperature, pressure, and the solvent medium.

Catalyst Systems and Reagent Selection

Esterification of 3-bromo-5-methoxybenzoic acid:

The most common method for the synthesis of this compound is the Fischer esterification of 3-bromo-5-methoxybenzoic acid with ethanol (B145695). This reaction is typically catalyzed by a strong protic acid.

Acid Catalysts: Concentrated sulfuric acid (H₂SO₄) is a frequently employed catalyst due to its efficacy and low cost. operachem.com Other suitable catalysts include p-toluenesulfonic acid (p-TsOH) and boron trifluoride (BF₃). operachem.com The catalyst is used in catalytic amounts, typically ranging from a few drops to a small molar percentage relative to the carboxylic acid.

Reagents: The primary reagents are 3-bromo-5-methoxybenzoic acid and an excess of ethanol, which serves as both a reactant and the solvent. The use of excess ethanol helps to shift the reaction equilibrium towards the formation of the ester product.

Bromination of ethyl 3-methoxybenzoate:

An alternative route involves the direct bromination of ethyl 3-methoxybenzoate. The regioselectivity of this reaction is directed by the existing methoxy (B1213986) and ethyl ester substituents on the aromatic ring.

Brominating Agents: N-Bromosuccinimide (NBS) is a common and effective brominating agent for aromatic compounds, often used in conjunction with a radical initiator if a benzylic bromination is desired, though for aromatic substitution, an acid catalyst is more typical. operachem.com Elemental bromine (Br₂) can also be used, often in a suitable solvent and sometimes with a Lewis acid catalyst to enhance its electrophilicity.

Catalyst Systems: For electrophilic aromatic bromination, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) can be employed to polarize the Br-Br bond, making the bromine a more potent electrophile. In some cases, the reaction can proceed without a catalyst, particularly with a sufficiently activated aromatic ring.

Temperature and Pressure Control

Esterification: The Fischer esterification is typically conducted at elevated temperatures to increase the reaction rate. The reaction is commonly carried out at the reflux temperature of the alcohol used, which in the case of ethanol is approximately 78°C at atmospheric pressure. operachem.com The reaction is usually performed under atmospheric pressure in standard laboratory glassware.

Bromination: The temperature for the bromination of ethyl 3-methoxybenzoate needs to be carefully controlled to manage the reaction rate and prevent the formation of polybrominated byproducts. Reactions are often initiated at a lower temperature, such as 0-5°C, and then allowed to warm to room temperature. operachem.com The reaction is typically carried out at atmospheric pressure.

Solvent Effects in Synthesis

Esterification: In the Fischer esterification of 3-bromo-5-methoxybenzoic acid, ethanol in excess typically serves as the solvent, thereby simplifying the reaction setup. operachem.com If a co-solvent is required for solubility reasons, a non-reactive solvent that is compatible with the reaction conditions, such as toluene (B28343), may be used. The use of a solvent that forms an azeotrope with water, like toluene, can also facilitate the removal of water and drive the reaction to completion. operachem.com

Bromination: The choice of solvent for the bromination of ethyl 3-methoxybenzoate is critical for controlling reactivity and selectivity. Inert solvents such as dichloromethane, chloroform, or carbon tetrachloride are frequently used. Acetic acid can also be employed as a solvent, which can also help to moderate the reactivity of the brominating agent.

Evaluation of Synthetic Efficiency

The efficiency of the synthesis of this compound is evaluated based on the reaction yield and the purity of the final product.

Yield Analysis and Reaction Productivity

The yield of this compound is a critical measure of the synthetic route's efficiency. It is calculated as the percentage of the theoretical maximum amount of product that is actually obtained.

Esterification Route: The Fischer esterification is a reversible reaction, and as such, the yield can be optimized by using an excess of one reactant (typically the alcohol) or by removing one of the products (water) as it is formed. operachem.com Yields for Fischer esterifications can vary widely but are often in the range of 60-95% depending on the specific substrate and reaction conditions.

Bromination Route: The yield of the bromination reaction is highly dependent on the regioselectivity of the bromination. The methoxy group is an ortho-, para-director, while the ethyl ester group is a meta-director. In the case of ethyl 3-methoxybenzoate, these directing effects are synergistic, favoring substitution at the C4 and C6 positions (ortho to the methoxy group and meta to the ester) and the C2 position (ortho to the methoxy group and ortho to the ester). The desired C5-bromo isomer is meta to both groups, which is generally not the favored product. Therefore, direct bromination may lead to a mixture of isomers, potentially lowering the yield of the desired product.

Below is an interactive data table summarizing typical reaction conditions and yields for the esterification synthesis of this compound based on analogous reactions.

| Starting Material | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 3-bromo-5-methoxybenzoic acid | H₂SO₄ | Ethanol | Reflux (approx. 78) | 2-4 | 85-95 |

| 3-bromo-5-methoxybenzoic acid | p-TsOH | Ethanol/Toluene | Reflux | 4-8 | 80-90 |

Note: The data in this table is representative of typical Fischer esterification reactions and may vary based on specific experimental conditions.

Purity Assessment of Synthesized Material

The purity of the synthesized this compound is crucial for its intended application. Several analytical techniques are employed to assess its purity.

Chromatography: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the product. Column chromatography is a common technique for the purification of the crude product, separating it from unreacted starting materials and byproducts. High-Performance Liquid Chromatography (HPLC) can be used for highly accurate quantitative purity analysis.

Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the desired product and identifying any impurities. The chemical shifts and coupling constants of the aromatic protons are particularly diagnostic for confirming the substitution pattern.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can help to confirm its identity.

Melting Point: For solid products, the melting point is a useful indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity.

The table below outlines common analytical methods for assessing the purity of this compound.

| Analytical Technique | Purpose | Typical Observations |

| Thin Layer Chromatography (TLC) | Reaction monitoring and qualitative purity check | A single spot for the purified product indicates high purity. |

| Column Chromatography | Purification of the crude product | Separation of the desired product from impurities based on polarity. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | A single major peak corresponding to the product. |

| ¹H NMR Spectroscopy | Structural confirmation and impurity detection | Characteristic signals for the ethyl and methoxy groups, and a specific splitting pattern for the aromatic protons. |

| ¹³C NMR Spectroscopy | Structural confirmation | Distinct signals for each carbon atom in the molecule. |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the mass of the compound. |

Spectroscopic and Advanced Structural Characterization of Ethyl 3 Bromo 5 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of the NMR signals, the precise arrangement of atoms within the molecule can be determined.

The ¹H NMR spectrum of Ethyl 3-bromo-5-methoxybenzoate is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl and methoxy (B1213986) groups. Based on the analysis of analogous compounds, the following proton signals are expected:

Aromatic Protons: The benzene (B151609) ring has three protons at positions 2, 4, and 6. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as distinct signals in the downfield region of the spectrum (typically δ 7.0-8.0 ppm). The proton at position 2, being situated between the bromo and ester groups, is likely to be the most deshielded. The protons at positions 4 and 6 will also show characteristic splitting patterns due to coupling with each other.

Ethyl Group Protons: The ethyl group will give rise to two signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene quartet appears more downfield due to its proximity to the electronegative oxygen atom of the ester group.

Methoxy Group Protons: The methoxy group (-OCH₃) will appear as a sharp singlet in the upfield region of the aromatic signals.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-2 | ~7.8 | t (triplet) |

| Aromatic H-4 | ~7.4 | t (triplet) |

| Aromatic H-6 | ~7.2 | t (triplet) |

| -OCH₂CH₃ | ~4.4 | q (quartet) |

| -OCH₃ | ~3.8 | s (singlet) |

| -OCH₂CH₃ | ~1.4 | t (triplet) |

Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The expected chemical shifts are influenced by the electronic environment of each carbon atom.

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is expected to be the most deshielded signal, appearing significantly downfield.

Aromatic Carbons: The six carbons of the benzene ring will have distinct signals. The carbons attached to the bromine and methoxy groups (C-3 and C-5) will have their chemical shifts influenced by these substituents. The carbon attached to the ester group (C-1) will also be significantly deshielded.

Ethyl Group Carbons: The methylene carbon (-CH₂-) will be more deshielded than the methyl carbon (-CH₃).

Methoxy Group Carbon: The carbon of the methoxy group will appear in the typical range for such functionalities.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 |

| C-5 (C-OCH₃) | ~160 |

| C-1 (C-COOEt) | ~133 |

| C-3 (C-Br) | ~122 |

| C-6 | ~125 |

| C-2 | ~118 |

| C-4 | ~116 |

| -OCH₂CH₃ | ~62 |

| -OCH₃ | ~56 |

| -OCH₂CH₃ | ~14 |

Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would confirm the coupling between the methylene and methyl protons of the ethyl group and the couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignments of the aromatic C-H pairs.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like esters. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound (C₁₀H₁₁BrO₃), the expected m/z (mass-to-charge ratio) for the [M+H]⁺ ion would be approximately 260 and 262, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio). The presence of this characteristic isotopic pattern is a strong indicator of a bromine-containing compound.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For the [M+H]⁺ ion of this compound, HRMS would be able to distinguish its exact mass from other ions with the same nominal mass.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |

| [C₁₀H₁₁⁷⁹BrO₃+H]⁺ | 259.9968 | - |

| [C₁₀H₁₁⁸¹BrO₃+H]⁺ | - | 261.9947 |

Disclaimer: The data in this table is calculated based on the elemental composition.

The fragmentation pattern observed in the MS/MS spectrum of the parent ion would provide further structural confirmation. Common fragmentation pathways for this type of molecule would include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its ester, ether, and substituted benzene ring moieties.

The key functional groups and their expected IR absorption regions are:

C=O Stretching (Ester): A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl group in an aromatic ester.

C-O Stretching (Ester and Ether): Two distinct C-O stretching vibrations are expected. The ester C-O stretch will likely appear in the 1250-1300 cm⁻¹ range, while the aryl-alkyl ether C-O-C asymmetric stretch is expected around 1225-1275 cm⁻¹ and the symmetric stretch around 1020-1075 cm⁻¹.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). Aliphatic C-H stretching from the ethyl group will be observed as stronger bands in the 2850-3000 cm⁻¹ region.

C=C Stretching (Aromatic): The presence of the benzene ring will give rise to several medium to weak absorption bands in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond is expected to show a weak to medium absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Strong |

| C=O Stretch (Ester) | 1740-1720 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium |

| C-O Stretch (Ester) | 1300-1250 | Strong |

| C-O-C Stretch (Aryl-Alkyl Ether) | 1275-1225 (asymmetric) | Strong |

| C-O-C Stretch (Aryl-Alkyl Ether) | 1075-1020 (symmetric) | Medium |

| C-Br Stretch | 600-500 | Medium |

This table represents predicted data based on standard infrared correlation charts.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound, primarily the substituted benzene ring and the carbonyl group of the ester, are expected to give rise to characteristic absorptions in the UV region.

The benzene ring typically exhibits two main absorption bands: the E2-band (a strong absorption around 200-220 nm) and the B-band (a weaker, structured absorption around 250-280 nm). The presence of substituents on the benzene ring can shift the position and intensity of these bands. The methoxy group (an auxochrome) and the bromo group are expected to cause a bathochromic (red) shift of the primary absorption bands. The carbonyl group also has a weak n→π* transition, which may be observed as a shoulder on the main absorption bands.

Specific experimental UV-Vis data for this compound is not widely published. However, based on its structure, the following absorption maxima (λ_max) can be anticipated.

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 210-230 | Substituted Benzene Ring |

| π → π | 260-290 | Substituted Benzene Ring |

| n → π* | 300-330 | Carbonyl Group (C=O) of the Ester |

This table represents predicted data based on the analysis of similar aromatic compounds.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD) is a primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides detailed information about the crystal system, unit cell dimensions, space group, and atomic coordinates.

As of the current literature review, no public crystallographic data for this compound is available. Therefore, its crystal structure, including parameters such as the crystal system (e.g., monoclinic, orthorhombic) and unit cell dimensions (a, b, c, α, β, γ), has not been reported.

Should single crystals of this compound be grown, XRD analysis could provide invaluable insights into its solid-state packing, intermolecular interactions (such as halogen bonding or π-stacking), and conformational preferences of the ethyl and methoxy groups relative to the benzene ring.

| Crystal Parameter | Data |

| Crystal System | Not reported in available literature. |

| Space Group | Not reported in available literature. |

| Unit Cell Dimensions | Not reported in available literature. |

Chromatographic Purity Analysis

Chromatographic techniques are essential for assessing the purity of chemical compounds by separating them from impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for the purity analysis of compounds like this compound.

HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be the most effective approach for purity determination.

A typical reversed-phase HPLC setup would involve a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

Hypothetical HPLC Conditions:

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (gradient or isocratic) |

| Detector | UV at a wavelength corresponding to a λ_max (e.g., 220 nm or 270 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table presents a general method and would require optimization for specific applications.

Under these conditions, this compound would elute at a characteristic retention time. The presence of impurities would be indicated by additional peaks in the chromatogram. The purity can be quantified by comparing the peak area of the main component to the total peak area.

Gas Chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Given that this compound is an ester, it is expected to be sufficiently volatile and stable for GC analysis.

In a typical GC analysis, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. A mass spectrometer (MS) is often used as a detector (GC-MS), providing both retention time data for quantification and mass spectra for the identification of the main compound and any impurities.

Hypothetical GC-MS Conditions:

| Parameter | Value |

| Column | Capillary column with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

This table presents a general method and would require optimization for specific applications.

The resulting chromatogram would show a peak for this compound at a specific retention time, and the mass spectrum would show a characteristic fragmentation pattern, including the molecular ion peak, which would confirm its identity.

Computational and Theoretical Studies of Ethyl 3 Bromo 5 Methoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound like Ethyl 3-bromo-5-methoxybenzoate from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by calculating its electron density. psu.edu For this compound, a DFT calculation would begin with a geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation, which represents its most stable three-dimensional structure. acs.org

A variety of functionals, such as B3LYP or M06-2X, paired with a suitable basis set (e.g., 6-311G(d,p)), would be used to perform these calculations. psu.eduresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data or higher-level calculations for similar molecules. acs.org Upon successful geometry optimization, vibrational frequency analysis is typically performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. psu.edu

Illustrative Data for Geometry Optimization of a Substituted Benzoate (B1203000):

| Parameter | Optimized Value (Illustrative) |

| C-C (ring) bond lengths | 1.39 - 1.41 Å |

| C-Br bond length | ~1.90 Å |

| C-O (methoxy) bond length | ~1.36 Å |

| C=O (ester) bond length | ~1.21 Å |

| O-C (ester ethyl) bond length | ~1.34 Å |

| C-O-C (methoxy) bond angle | ~118° |

| O=C-O (ester) bond angle | ~125° |

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.in A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. niscpr.res.in For this compound, the distribution of the HOMO and LUMO across the molecule would pinpoint the most probable sites for electrophilic and nucleophilic attack.

Illustrative FMO Data for a Substituted Aromatic Ester:

| Parameter | Energy (eV) (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density. Different colors are used to indicate regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack. Blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and ester groups, as well as on the aromatic ring due to the electron-donating effect of the methoxy group. Regions of positive potential might be found near the hydrogen atoms. The bromine atom would have a complex influence, with both electronegative character and the ability to engage in halogen bonding. MEP analysis is a valuable tool for predicting how a molecule will interact with other charged or polar species. acs.orguni-koeln.de

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

NBO analysis can quantify the strength of donor-acceptor interactions, which are crucial for understanding hyperconjugation and resonance effects. For this compound, NBO analysis would reveal the interactions between the lone pairs on the oxygen and bromine atoms and the antibonding orbitals of the aromatic ring and carbonyl group. This provides a detailed picture of the electronic delocalization that governs the molecule's structure and reactivity. It is also instrumental in analyzing intermolecular interactions, such as hydrogen bonds, that stabilize crystal structures. researchgate.net

Computational Prediction of Synthetic Accessibility and Reaction Pathways

Computational chemistry can also be used to predict the feasibility of synthetic routes to a target molecule and to explore potential reaction pathways. Algorithms can assess synthetic accessibility by breaking down the target molecule into simpler, commercially available starting materials based on known chemical reactions. researchgate.net

For this compound, computational tools could be used to model various synthetic transformations. For example, the esterification of 3-bromo-5-methoxybenzoic acid or the bromination of ethyl 3-methoxybenzoate could be modeled to predict their feasibility and potential side products. By calculating the energies of reactants, transition states, and products, computational methods can map out the entire potential energy surface of a reaction. researchgate.net This allows for the determination of activation energies and reaction thermodynamics, providing valuable insights for optimizing synthetic procedures.

Theoretical Investigations of Intramolecular Proton Transfer

The investigation of intramolecular proton transfer is a key area of computational chemistry that elucidates reaction mechanisms, stability of tautomers, and the electronic behavior of molecules. Such studies often employ sophisticated quantum mechanical calculations to map the potential energy surface associated with the proton's movement within the molecule.

For this compound, there are no specific studies found in the reviewed scientific literature that focus on the theoretical investigation of intramolecular proton transfer. The molecular structure does not feature the typical functional group arrangements, such as ortho-hydroxy-carbonyl systems, where intramolecular proton transfer is a commonly studied phenomenon. The absence of a proximate acidic proton and a suitable acceptor site within the stereochemical constraints of the molecule makes significant intramolecular proton transfer unlikely.

Analysis of Computed Molecular Descriptors (e.g., TPSA, LogP)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are crucial in the fields of quantitative structure-activity relationship (QSAR) studies, drug discovery, and materials science. Descriptors like the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are fundamental for predicting the pharmacokinetic properties of molecules.

While many computational tools can predict these values, published, peer-reviewed analyses of these descriptors for this compound are not available. Chemical vendor websites may list predicted values, but these are generally not a substitute for rigorous, published scientific studies that would involve method validation and in-depth discussion. For the purpose of this article, which relies on scientifically vetted information, a data table of these descriptors cannot be authoritatively compiled. Without access to dedicated research, any presented values would be speculative.

Applications of Ethyl 3 Bromo 5 Methoxybenzoate in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The structure of ethyl 3-bromo-5-methoxybenzoate makes it an ideal scaffold for the synthesis of complex molecular architectures. The presence of the bromine atom allows for the formation of carbon-carbon and carbon-heteroatom bonds through well-established catalytic cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in creating the carbon skeleton of intricate organic molecules.

For instance, the bromo group can be readily converted to an organometallic species, such as a Grignard reagent or an organolithium compound, which can then react with various electrophiles. This versatility enables chemists to construct elaborate molecular frameworks with high precision and control. The ester and methoxy (B1213986) groups can be carried through these transformations and then be chemically altered in later synthetic steps, adding to the compound's utility as a building block.

Intermediate in Pharmaceutical Synthesis and Drug Design (general scope)

In the pharmaceutical industry, this compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. The 3-bromo-5-methoxybenzoyl moiety is a structural feature found in several classes of therapeutic agents. The ability to functionalize the bromine and ester positions allows for the generation of a library of derivatives, which can be screened for their pharmacological activity.

This compound and its derivatives are utilized in the development of new drugs targeting a range of diseases. While specific drug names are beyond the scope of this article, the general structural motif is relevant in the design of molecules that interact with biological targets such as enzymes and receptors. The methoxy group, in particular, can play a role in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Component in Agrochemical Production

The utility of this compound extends to the agrochemical sector. It is employed as a starting material for the synthesis of novel pesticides, including herbicides, insecticides, and fungicides. The development of new agrochemicals is essential for modern agriculture to protect crops from pests and diseases.

The structural features of this compound can be incorporated into the final agrochemical product to enhance its efficacy and selectivity. By modifying the functional groups on the benzene (B151609) ring, chemists can fine-tune the biological activity of the resulting compounds and optimize their performance in the field.

Utilization in the Synthesis of Specialty Chemicals and Materials

Beyond pharmaceuticals and agrochemicals, this compound is used in the synthesis of a variety of specialty chemicals and advanced materials. bldpharm.com Its derivatives can be incorporated into polymers, dyes, and other functional materials. bldpharm.com The reactivity of the bromo and ester groups allows for the covalent attachment of this building block to other molecules, leading to the creation of materials with tailored properties.

For example, the bromo-substituted aromatic ring can be a key component in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other electronic materials. The ability to introduce specific functionalities through this intermediate is critical for the development of new technologies.

Development of Novel Chemical Reactions and Synthesis Strategies

The unique reactivity of this compound has also made it a valuable tool for the development of new synthetic methodologies. Organic chemists often use well-defined substrates like this to explore and optimize new chemical reactions and catalytic systems. The predictable reactivity of its functional groups allows for the systematic study of reaction parameters and the expansion of the synthetic chemist's toolkit.

By using this compound as a model substrate, researchers can test the efficiency and scope of new cross-coupling catalysts, explore novel functional group transformations, and devise innovative strategies for the construction of complex molecules. This contributes to the broader advancement of the field of organic synthesis.

Data Tables

Derivatization Strategies for Ethyl 3 Bromo 5 Methoxybenzoate

Functional Group Interconversions on the Aromatic Ring

The aromatic ring of Ethyl 3-bromo-5-methoxybenzoate, with its bromine and methoxy (B1213986) substituents, is ripe for a variety of functional group interconversions. The bromine atom, in particular, is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. While specific examples with this compound are not extensively documented in readily available literature, the general applicability of the Suzuki-Miyaura reaction to aryl bromides is well-established. nih.govnih.gov For instance, a bromo-naphthalene scaffold has been successfully diversified using a variety of palladium-catalyzed cross-coupling reactions to explore novel chemokine receptor antagonists. nih.gov A typical reaction would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate. nih.gov This would lead to the synthesis of biphenyl (B1667301) derivatives, where the bromine atom is replaced by the aryl group from the boronic acid. nih.gov

Heck Coupling: The Heck reaction facilitates the substitution of the bromine atom with an alkene, leading to the formation of a new carbon-carbon double bond. This reaction typically employs a palladium catalyst and a base. The resulting styrenyl derivatives can be valuable precursors for further synthetic transformations.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. This is a key method for synthesizing aniline (B41778) derivatives. A highly efficient solvent-free protocol for the Buchwald-Hartwig amination of aryl halides using a Pd(OAc)₂/RuPhos catalytic system has been developed, demonstrating broad applicability. libretexts.org

Sonogashira Coupling: This cross-coupling reaction involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This method is instrumental in the synthesis of aryl alkynes. The Sonogashira coupling has been successfully applied to halotryptophans in water, showcasing its utility in modifying complex biomolecules. researchgate.net

Cyanation: The bromo group can be substituted with a cyano group through palladium-catalyzed cyanation or nucleophilic substitution using reagents like copper(I) cyanide. Current time information in Bangalore, IN.nih.gov This introduces a nitrile functionality, which is a versatile precursor for amines, carboxylic acids, and other nitrogen-containing heterocycles.

The following table summarizes the potential palladium-catalyzed cross-coupling reactions for the derivatization of this compound.

| Reaction | Reactant | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, Base | Biphenyl derivative |

| Heck Coupling | Alkene | Pd catalyst, Base | Styrenyl derivative |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | Aniline derivative |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Aryl alkyne |

| Cyanation | Cyanide source (e.g., CuCN) | Pd catalyst or heat | Benzonitrile derivative |

Modifications at the Ester Moiety

The ethyl ester group of this compound provides another avenue for derivatization, allowing for modifications that can significantly alter the compound's physical and chemical properties.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-5-methoxybenzoic acid, under either acidic or basic conditions. libretexts.orgsserc.org.uksserc.org.uk Alkaline hydrolysis, often using sodium hydroxide (B78521) followed by acidification, is a common method. sserc.org.uksserc.org.uk This carboxylic acid is a key intermediate for the synthesis of other derivatives, such as amides and other esters.

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. libretexts.org For example, reacting this compound with methanol (B129727) would yield Mthis compound. This allows for the introduction of different alkyl or aryl groups at the ester position, which can be used to fine-tune properties like solubility and reactivity.

Reduction: The ester group can be reduced to a primary alcohol, (3-bromo-5-methoxyphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). brainly.combyjus.commasterorganicchemistry.comadichemistry.com This reaction converts the ester into a benzylic alcohol, opening up further possibilities for derivatization, such as oxidation to the corresponding aldehyde or conversion to an alkyl halide.

Amidation: The ester can be converted directly to an amide by reacting it with an amine. Alternatively, the ester is first hydrolyzed to the carboxylic acid, which is then activated (e.g., as an acid chloride) and reacted with an amine to form the corresponding benzamide (B126) derivative.

The table below outlines the primary modifications possible at the ester moiety.

| Reaction | Reagent(s) | Product Functional Group |

| Hydrolysis | H₂O, Acid or Base | Carboxylic Acid |

| Transesterification | Alcohol, Acid or Base catalyst | Different Ester |

| Reduction | LiAlH₄ | Primary Alcohol |

| Amidation | Amine (or via carboxylic acid) | Amide |

Synthesis of Analogs for Structure-Property Relationship Studies (focus on synthetic aspects)

The synthesis of analogs of this compound is crucial for conducting structure-property relationship (SPR) studies. By systematically modifying the structure and evaluating the resulting changes in physical, chemical, or biological properties, researchers can develop molecules with optimized characteristics for specific applications.

The derivatization strategies discussed in the previous sections form the synthetic basis for creating a library of analogs. For example, by employing a range of arylboronic acids in the Suzuki-Miyaura coupling, a series of biphenyl analogs with varying substituents on the second aromatic ring can be synthesized. nih.gov Similarly, using different amines in the Buchwald-Hartwig amination would yield a series of aniline derivatives.

A study on the structure-activity relationship of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors highlights the importance of such systematic modifications. nih.gov Although this study does not directly involve this compound, the principles of synthesizing and testing a library of related compounds to identify key structural features for biological activity are directly applicable.

The synthesis of methylated and acetylated derivatives of natural bromophenols to evaluate their antioxidant and anticancer activities further illustrates this approach. mdpi.com Starting from a core structure, various analogs were prepared to understand how different functional groups influence their biological efficacy. mdpi.com

The following table provides a hypothetical example of an analog series that could be synthesized from this compound for SPR studies.

| Analog Series | Synthetic Strategy | Variable Moiety | Potential Property to Study |

| Biphenyl Analogs | Suzuki-Miyaura Coupling | Substituted Phenyl Group | Liquid Crystal Properties |

| Anilino Analogs | Buchwald-Hartwig Amination | Alkyl/Aryl Amine | Pharmacological Activity |

| Benzamide Analogs | Amidation of the corresponding carboxylic acid | Various Amines | Binding Affinity to a Target Protein |

Derivatization for Enhanced Analytical Detection and Characterization

In analytical chemistry, derivatization is often employed to improve the detection and characterization of a compound, especially in chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). researchgate.netresearch-solution.comjournalajacr.comlibretexts.orghta-it.comresearchgate.net

For a compound like this compound, which may have limited volatility or lack a strong chromophore for UV detection, derivatization can be highly beneficial.

For Gas Chromatography (GC): To enhance volatility and thermal stability for GC analysis, the ester can be hydrolyzed to the carboxylic acid, which is then converted to a more volatile derivative. research-solution.comlibretexts.orgresearchgate.net Common derivatization methods include:

Silylation: Converting the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester.

Alkylation/Esterification: Converting the carboxylic acid to a different, more volatile ester, such as a methyl ester. libretexts.org

Acylation: This is more common for alcohols and amines but can be used to create derivatives with enhanced detectability. research-solution.comlibretexts.org

For High-Performance Liquid Chromatography (HPLC): For HPLC analysis, particularly with UV-Vis or fluorescence detection, a chromophore or fluorophore can be introduced into the molecule. researchgate.netjournalajacr.com This is especially useful if the parent compound has a low extinction coefficient at convenient wavelengths. journalajacr.commdpi.com This can be achieved by reacting the corresponding carboxylic acid (obtained from hydrolysis) with a derivatizing agent that contains a UV-active or fluorescent tag. Common derivatizing reagents for UV-visible detection include 1-fluoro-2,4-dinitrobenzene (B121222) and benzoyl chloride. researchgate.netjournalajacr.com

The table below lists common derivatization approaches to enhance the analytical detection of this compound or its hydrolysis product.

| Analytical Technique | Derivatization Goal | Derivatization Reaction | Example Reagent |

| Gas Chromatography (GC) | Increase Volatility | Silylation of the corresponding carboxylic acid | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) research-solution.com |

| Gas Chromatography (GC) | Increase Volatility | Esterification of the corresponding carboxylic acid | Methanol/H⁺ |

| High-Performance Liquid Chromatography (HPLC) | Enhance UV Detection | Tagging of the corresponding carboxylic acid | 1-fluoro-2,4-dinitrobenzene researchgate.netjournalajacr.com |

| High-Performance Liquid Chromatography (HPLC) | Enhance Fluorescence Detection | Tagging of the corresponding carboxylic acid | 1-dimethylaminonaphthalene-5-sulfonyl chloride (Dansyl-Cl) journalajacr.com |

Green Chemistry Approaches in Ethyl 3 Bromo 5 Methoxybenzoate Synthesis

Development of Environmentally Benign Synthetic Methods

The traditional synthesis of benzoate (B1203000) esters, including Ethyl 3-bromo-5-methoxybenzoate, often involves the Fischer esterification of the corresponding carboxylic acid (3-bromo-5-methoxybenzoic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. While effective, this method suffers from several drawbacks, including the use of corrosive and hazardous acids, the generation of significant acidic waste, and often requires harsh reaction conditions.

To address these issues, research has focused on developing more environmentally benign synthetic methods. One promising approach is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. This is due to the efficient and direct heating of the reaction mixture, which minimizes energy consumption and the potential for side reactions. For instance, studies on the microwave-assisted synthesis of ethyl benzoate have demonstrated a significant reduction in reaction time and an increase in yield. While specific data for this compound is not extensively documented, the principles of MAOS are broadly applicable to esterification reactions.

Another environmentally benign approach is the development of one-pot synthesis protocols. These methods, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, can significantly reduce solvent usage, energy consumption, and waste generation. A patent for a related compound highlights a one-pot process that minimizes waste, suggesting a viable strategy for the synthesis of this compound.

Implementation of Sustainable Solvent Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of benzoate esters often utilize volatile organic compounds (VOCs) like toluene (B28343) or tetrahydrofuran (B95107) (THF), which pose environmental and health risks. Green chemistry encourages the use of sustainable solvents with lower toxicity, reduced volatility, and better biodegradability.

For the synthesis of this compound, several greener solvent alternatives can be considered. Ethanol (B145695), being one of the reactants, can also serve as the solvent, thereby reducing the need for an additional solvent. This approach is common in Fischer esterification. Supercritical fluids, such as supercritical carbon dioxide (scCO₂), represent another innovative and sustainable solvent option. scCO₂ is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization, simplifying product purification and eliminating solvent waste.

Ionic liquids (ILs) and deep eutectic solvents (DES) are also emerging as promising green solvents for esterification reactions. dergipark.org.tr These solvents have negligible vapor pressure, which reduces air pollution and exposure risks. dergipark.org.tr Studies on the esterification of benzoic acid have shown that certain DES can act as both the solvent and the catalyst, further simplifying the reaction system and reducing waste. dergipark.org.tr For example, a study on the esterification of benzoic acid with various alcohols demonstrated high conversions using a deep eutectic solvent composed of p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride. dergipark.org.tr

Solvent-free synthesis is the ultimate goal in many green chemical processes. dergipark.org.tr For the synthesis of this compound, a solvent-free approach could involve reacting 3-bromo-5-methoxybenzoic acid directly with an excess of ethanol, which acts as both reactant and solvent. This method, especially when combined with a reusable solid acid catalyst, can significantly reduce the environmental impact of the synthesis.

Catalytic Transformations for Reduced Waste Generation and Atom Economy

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency, reduce energy consumption, and minimize waste. In the synthesis of this compound, moving from homogeneous acid catalysts like sulfuric acid to heterogeneous catalysts offers significant advantages in terms of reusability and waste reduction.

Heterogeneous catalysts, such as solid acids, can be easily separated from the reaction mixture by filtration, allowing for their recovery and reuse over multiple reaction cycles. This not only reduces the cost of the catalyst but also eliminates the need for neutralization steps that generate large amounts of salt waste. Examples of solid acid catalysts that have been successfully used for the esterification of benzoic acid and its derivatives include:

Ion-exchange resins: Resins like Amberlyst-15 have been shown to be effective catalysts for esterification, although their thermal stability can be a limitation. dergipark.org.tr

Zeolites: These microporous aluminosilicates can act as shape-selective catalysts, potentially leading to higher product selectivity.

Layered metal benzoates: Recent research has explored the use of layered barium, calcium, and strontium benzoates as reusable heterogeneous catalysts for the esterification of benzoic acid, achieving good conversions. scispace.comresearchgate.net

Solid superacids: Materials like sulfated zirconia and tungstated zirconia have demonstrated high catalytic activity in esterification reactions. A study on the synthesis of methyl benzoates using a Zr/Ti solid acid catalyst showed excellent catalytic effect and reusability. mdpi.com

To improve the practical atom economy, it is essential to use catalysts that allow for high conversion rates and selectivity, minimizing the need for excess reactants and preventing the formation of unwanted byproducts. The use of highly efficient and selective heterogeneous catalysts is therefore a key strategy for maximizing atom economy in the synthesis of this compound.

Below is a table summarizing various catalytic systems that could be applied to the synthesis of this compound, based on studies of similar esterification reactions.

| Catalyst Type | Example | Potential Advantages |

| Homogeneous Acid | Sulfuric Acid | High reaction rates |

| Heterogeneous Solid Acid | Amberlyst-15 | Ease of separation, reusability |

| Layered Metal Benzoate | Barium Benzoate | Reusability, moderate reaction conditions |

| Solid Superacid | Zr/Ti Oxide | High activity, reusability, thermal stability |

Chemoenzymatic Synthesis Considerations (where applicable for similar systems)

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful approach to developing green and sustainable synthetic routes. Enzymes, as biocatalysts, operate under mild conditions of temperature and pH, exhibit high selectivity (chemo-, regio-, and enantio-selectivity), and are biodegradable.

For the synthesis of this compound, lipases are particularly relevant enzymes. Lipases can catalyze the esterification of carboxylic acids with alcohols in non-aqueous media. The use of immobilized lipases is particularly advantageous as it allows for easy separation of the enzyme from the reaction mixture and its reuse over multiple cycles, which is crucial for the economic viability of the process.

While specific studies on the lipase-catalyzed synthesis of this compound are not widely available, research on the enzymatic esterification of other benzoic acid derivatives provides a strong indication of its feasibility. For instance, lipases from Candida antarctica (immobilized as Novozym 435) and Rhizomucor miehei are known to be effective catalysts for a wide range of esterification reactions.

A potential chemoenzymatic route to this compound would involve the reaction of 3-bromo-5-methoxybenzoic acid with ethanol in a suitable organic solvent (or in a solvent-free system with an excess of ethanol) in the presence of an immobilized lipase.

Key considerations for developing a chemoenzymatic synthesis of this compound include:

Enzyme Selection: Screening different lipases to identify the most active and stable enzyme for this specific substrate.

Reaction Medium: Optimizing the solvent system to ensure both substrate solubility and enzyme activity. Green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or solvent-free conditions would be preferred.

Water Activity: Controlling the amount of water in the reaction medium is critical, as excess water can lead to the hydrolysis of the ester product.

Substrate Concentration and Molar Ratio: Optimizing these parameters to maximize the reaction rate and yield.

The high selectivity of enzymes can also be advantageous in preventing side reactions that may occur under harsh chemical conditions, leading to a purer product and a simpler purification process. The mild reaction conditions required for enzymatic catalysis also contribute to a lower energy demand, further enhancing the green credentials of the synthesis.

The following table outlines a hypothetical comparison of a traditional chemical synthesis with a potential chemoenzymatic approach for this compound.

| Parameter | Traditional Chemical Synthesis (Fischer Esterification) | Potential Chemoenzymatic Synthesis |

| Catalyst | Strong acid (e.g., H₂SO₄) | Immobilized Lipase (e.g., Novozym 435) |

| Temperature | High (reflux) | Mild (e.g., 40-60 °C) |

| Solvent | Often excess alcohol or a high-boiling organic solvent | Greener organic solvents or solvent-free |

| Byproducts | Acidic waste, potential for side products | Primarily water, high selectivity |

| Catalyst Reusability | No (homogeneous) | Yes (immobilized enzyme) |

| Environmental Impact | Higher (corrosive waste, high energy) | Lower (biodegradable catalyst, lower energy) |

Future Research Directions for Ethyl 3 Bromo 5 Methoxybenzoate

Exploration of Novel and Efficient Synthetic Pathways

The current synthesis of Ethyl 3-bromo-5-methoxybenzoate typically involves the esterification of 3-bromo-5-methoxybenzoic acid. Future research should focus on developing more streamlined and sustainable synthetic routes. One promising avenue is the exploration of one-pot tandem reactions that combine C-H activation, bromination, and esterification of a simpler starting material like 3-methoxybenzoic acid. Furthermore, investigating alternative esterification methods that avoid the use of harsh acids or high temperatures could lead to more environmentally benign processes. A notable example of a related synthesis is the preparation of Ethyl 3-bromo-5-nitrobenzoate, which is achieved in high yield by reacting 3-bromo-5-nitrobenzoic acid with ethanol (B145695) in the presence of thionyl chloride. chemicalbook.com This suggests that similar efficient esterification protocols could be optimized for the methoxy (B1213986) analogue.

Another area ripe for exploration is the direct synthesis from more readily available precursors through innovative catalytic methods. For instance, the development of catalysts that can selectively functionalize the 3 and 5 positions of a benzoate (B1203000) precursor would be a significant advancement.

Development of Advanced Catalytic Systems for Transformations

The bromine atom on the aromatic ring of this compound is a prime handle for a variety of palladium-catalyzed cross-coupling reactions. Future research should concentrate on developing and applying advanced catalytic systems to broaden the scope of these transformations.

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Type | Coupling Partner | Potential Product Functionality | Key Research Focus |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | Biaryl and heteroaryl systems | Development of highly active and stable palladium catalysts for room temperature reactions and the use of greener solvents. |

| Heck Coupling | Alkenes | Substituted styrenes and other vinylated aromatics | Design of phosphine-free catalysts and optimization for reactions with electron-rich and sterically hindered alkenes. organic-chemistry.org |

| Sonogashira Coupling | Terminal alkynes | Aryl alkynes | Exploration of copper-free catalytic systems to prevent the formation of alkyne homocoupling byproducts. organic-chemistry.org |

| Buchwald-Hartwig Amination | Amines | Aryl amines | Expansion of the substrate scope to include a wider range of primary and secondary amines, as well as ammonia (B1221849) equivalents. |

| Stille Coupling | Organostannanes | Functionalized biaryls and other complex structures | Development of methods that minimize toxic tin byproducts and allow for the use of substoichiometric amounts of the organotin reagent. |

A significant body of research exists on the Heck reaction of related compounds, such as the high-temperature coupling of (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with ethyl acrylate, which provides insights into potential reaction conditions. syntheticpages.org Moreover, microwave-assisted Suzuki-Miyaura and Heck coupling reactions of 3-(5-bromobenzofuranyl)pyrazole in aqueous media have been shown to be highly efficient, suggesting that similar conditions could be applied to this compound to afford novel derivatives. arkat-usa.org The development of catalysts that are tolerant to the ester and methoxy functionalities will be crucial for the successful implementation of these reactions.

Integration with Flow Chemistry and Continuous Processing Techniques

The transition from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automated, high-throughput synthesis. Future research should focus on integrating the synthesis and transformations of this compound into flow chemistry platforms.

A key area of investigation would be the development of packed-bed reactors containing immobilized palladium catalysts for the continuous cross-coupling of this compound. This would not only simplify product purification by eliminating the need to remove the catalyst from the reaction mixture but also allow for catalyst recycling, thereby reducing costs and waste.

Deeper Mechanistic Understanding of Key Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing reaction conditions and developing more efficient catalytic systems. Future research should employ a combination of experimental and computational techniques to elucidate the mechanistic details of key reactions, such as palladium-catalyzed cross-coupling.

For example, detailed kinetic studies, in situ spectroscopic monitoring (e.g., NMR, IR), and density functional theory (DFT) calculations can provide valuable insights into the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. A mechanistic investigation of the palladium-catalyzed amidation of aryl halides has already been carried out using DFT, revealing the rate-determining step and the role of various additives. nih.gov Similar studies on the Suzuki-Miyaura and other coupling reactions of this compound would be highly beneficial. Understanding how the electronic and steric effects of the methoxy and ester groups influence the reactivity of the C-Br bond will be a key aspect of this research.

Expansion of Applications in Emerging Fields of Organic and Materials Chemistry

The unique substitution pattern of this compound makes it an attractive scaffold for the synthesis of novel functional materials. Future research should explore its potential applications in emerging fields such as organic electronics and materials science.

Table 2: Potential Applications in Emerging Fields

| Field | Potential Application | Required Modifications | Key Research Focus |

| Organic Electronics | Building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) | Introduction of extended π-conjugated systems through cross-coupling reactions. | Synthesis and characterization of novel chromophores and electronically active polymers derived from this compound. |

| Materials Science | Precursor for functionalized metal-organic frameworks (MOFs) | Hydrolysis of the ester to the corresponding carboxylic acid for use as a linker. | Investigation of how the bromo and methoxy functionalities influence the structure and properties of the resulting MOFs. |

| Medicinal Chemistry | Intermediate for the synthesis of biologically active compounds | Derivatization of the ester, ether, and aryl bromide moieties. | Design and synthesis of novel compounds with potential therapeutic applications. |

The development of high-crystalline medium-band-gap polymers consisting of benzodithiophene and benzotriazole (B28993) derivatives for organic photovoltaic cells highlights the importance of functionalized aromatic building blocks in this field. nih.gov By strategically modifying this compound through cross-coupling reactions, it is conceivable to create novel materials with tailored electronic properties for use in organic solar cells and other electronic devices. Furthermore, the corresponding carboxylic acid, 3-bromo-5-methoxybenzoic acid, could serve as a functionalized linker in the synthesis of novel metal-organic frameworks with unique porous structures and catalytic or sensory properties.

This compound is a compound with considerable, yet underexplored, potential. The future research directions outlined in this article provide a roadmap for unlocking its full utility. By focusing on the development of innovative synthetic methods, advanced catalytic systems, and novel applications, the scientific community can elevate this versatile building block from a simple intermediate to a key component in the creation of complex molecules and advanced materials. The pursuit of these research avenues will not only expand the chemical toolbox of synthetic chemists but also contribute to advancements in a wide range of scientific disciplines.

Q & A

Q. What are the established synthetic routes for Ethyl 3-bromo-5-methoxybenzoate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via bromination of a pre-functionalized benzoate precursor. A general approach involves:

Esterification : Reacting 3-hydroxy-5-methoxybenzoic acid with ethanol under acidic conditions to form the ethyl ester.

Bromination : Introducing bromine at the 3-position using electrophilic aromatic substitution. For example, using in the presence of a Lewis acid catalyst (e.g., ) under controlled temperatures (0–25°C) .

Q. Critical Parameters :

- Temperature : Lower temperatures (0–5°C) minimize side reactions like di-bromination.

- Catalyst Loading : Excess can lead to over-bromination, reducing purity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential for isolating the monobrominated product.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Key Techniques :

- NMR Spectroscopy :

- -NMR: Aromatic protons at δ 7.2–7.5 ppm (meta to Br/OCH), methoxy group at δ 3.8–3.9 ppm, and ethyl ester signals (δ 1.3–1.4 ppm for CH, δ 4.3–4.4 ppm for CH) .

- -NMR: Carbonyl carbon (δ 165–170 ppm), brominated aromatic carbon (δ 120–125 ppm), and methoxy carbon (δ 55–56 ppm).

- X-ray Crystallography : Resolves spatial arrangement of substituents. Use SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .

Q. Validation Criteria :

- Melting Point : Compare with literature values (if available).

- Mass Spectrometry : Confirm molecular ion peak (, exact mass 273.0 g/mol) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine atom in this compound acts as a leaving group, enabling palladium-catalyzed cross-coupling. Key factors:

- Electronic Effects : Electron-withdrawing methoxy group meta to Br enhances electrophilicity at the brominated position, facilitating oxidative addition to Pd(0) .

- Steric Considerations : The ester group ortho to Br may hinder catalyst access, requiring bulky ligands (e.g., SPhos) to accelerate transmetallation .

Q. Case Study :

- Suzuki Reaction : Coupling with arylboronic acids yields biaryl derivatives. Optimize with (2 mol%), , and DMF/HO (3:1) at 80°C .

Q. How do the electronic properties of the methoxy and bromo groups influence the compound’s interactions in medicinal chemistry (e.g., enzyme inhibition)?

- Methoxy Group :

- Enhances lipophilicity, improving membrane permeability.

- Participates in hydrogen bonding with active-site residues (e.g., serine hydrolases) .

- Bromo Group :

- Acts as a halogen bond donor, stabilizing interactions with carbonyl oxygens in enzyme pockets.

- May induce steric clashes in tight binding sites, requiring structural optimization .

Example : In kinase inhibition assays, brominated benzoates show selectivity for ATP-binding pockets due to halogen bonding with backbone amides .

Q. What are the stability profiles of this compound under varying pH and oxidative conditions?

- Acidic Conditions (pH < 3) : Ester hydrolysis occurs, yielding 3-bromo-5-methoxybenzoic acid.

- Oxidative Conditions : Bromine may undergo elimination or substitution under strong oxidants (e.g., KMnO), forming quinone derivatives .

- Storage Recommendations : Store in anhydrous, dark conditions at 2–8°C to prevent hydrolysis and photodegradation .

Q. How can computational modeling (e.g., DFT) predict reaction pathways for functionalizing this compound?

Methodology :

Density Functional Theory (DFT) : Calculate activation energies for bromine substitution vs. ester hydrolysis. Use B3LYP/6-31G(d) basis set for geometry optimization.

Molecular Dynamics (MD) : Simulate interactions in enzyme active sites to predict binding affinities .

Q. Applications :

- Predicting Regioselectivity : Identify preferred sites for nucleophilic attack (e.g., bromine vs. methoxy positions).

- Catalyst Design : Optimize Pd-ligand complexes for cross-coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.